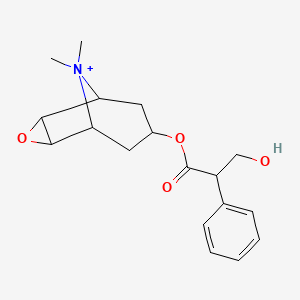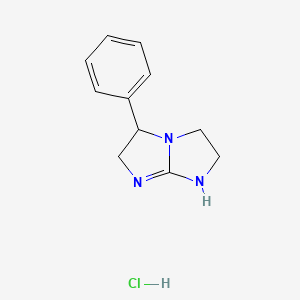
Imafen hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imafen hydrochloride is a compound with the chemical formula C11H14ClN3. It is an antidepressant that was patented in the mid-1970s by Janssen but was never marketed . This compound belongs to the class of imidazole derivatives, which are known for their versatile applications in medicine, synthetic chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Imafen hydrochloride, typically involves multicomponent reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using various catalysts under green chemistry conditions . The reaction conditions often include mild temperatures and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Techniques such as flash vacuum pyrolysis and microreactor technology could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Imafen hydrochloride, like other imidazole derivatives, can undergo various chemical reactions, including:
Oxidation: Conversion of imidazole to imidazolone derivatives.
Reduction: Reduction of imidazole rings to form dihydroimidazoles.
Substitution: Nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazolones, and dihydroimidazoles, which have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its antidepressant effects, although it was never marketed.
Industry: Utilized in the development of functional materials and catalysts
Mechanism of Action
The mechanism of action of Imafen hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation.
Comparison with Similar Compounds
Imafen hydrochloride can be compared with other imidazole derivatives such as:
Chlorpheniramine: An antihistamine used for allergy relief.
Meperidine: An opioid analgesic used for pain management.
Imidafenacin: An antispasmodic agent used to treat overactive bladder .
Uniqueness
What sets this compound apart is its specific structure and potential antidepressant properties, which were unique at the time of its patenting. its lack of market presence limits its practical applications compared to other well-studied imidazole derivatives .
Properties
CAS No. |
53361-29-8 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |
InChI Key |
OGFIMJLYLLFOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

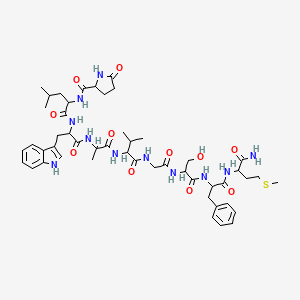
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
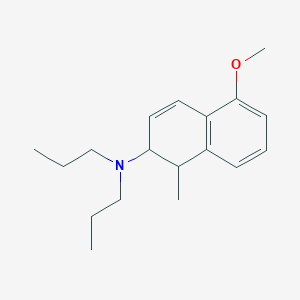
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
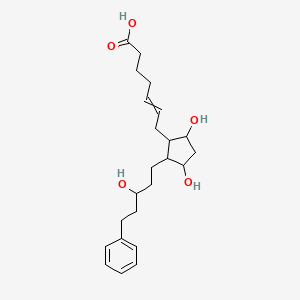

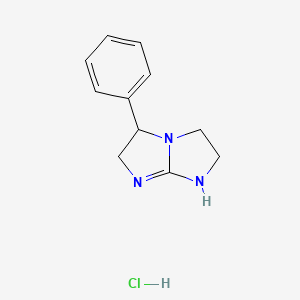
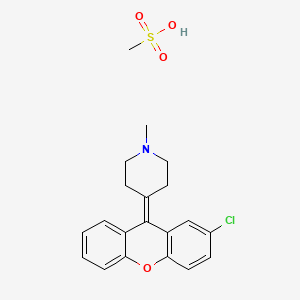
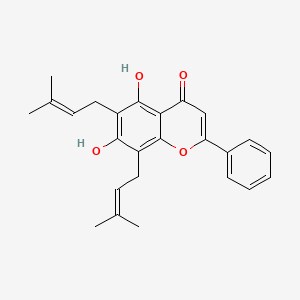
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)
